Sotagliflozin's dual inhibition mechanism targets glucose regulation at two key points: renal reabsorption and intestinal absorption.
This compound's dual inhibition of SGLT1 and SGLT2 reduces blood glucose via intestinal and renal pathways.
SGLT2 Inhibition in the Kidney: SGLT2, located in the S1/S2 segments of the renal proximal tubule, is responsible for reabsorbing ~90% of the glucose filtered by the glomerulus [1] [2]. This compound's potent inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and subsequent reductions in plasma glucose levels, body weight, and blood pressure through mild osmotic diuresis [3] [1] [4].
SGLT1 Inhibition in the Intestine: SGLT1 is the primary transporter for glucose absorption in the gastrointestinal tract [1]. This compound's inhibition of SGLT1 delays the absorption of dietary glucose, leading to a blunting of postprandial hyperglycemia [3] [5]. The delivery of glucose to the distal small intestine may also stimulate the release of incretin hormones like GLP-1, which can further contribute to glycemic control [6] [2].
Clinical trials demonstrate this compound's efficacy in improving glycemic control and cardiovascular outcomes.
| Trial Name | Study Population | Key Efficacy Findings |
|---|---|---|
| SCORED [1] [7] | 10,584 patients with T2D, CKD, and CV risk factors | Significant reduction in the composite of CV deaths, HHF, and urgent HF visits (HR: 0.77). |
| SOLOIST-WHF [1] [7] [4] | 1,222 patients with T2D and recent worsening HF | Significant reduction in the total number of CV deaths, HHF, and urgent HF visits (Rate Ratio: 0.67). |
| Phase 2 in T1D [6] | 33 adults with T1D | 32.1% reduction in bolus insulin dose, 0.55% reduction in HbA1c, and increased time in target glucose range (68.2%). |
For researchers designing studies, key methodological elements from clinical trials include:
The safety profile is characterized by effects related to its mechanism and drug class.
The following diagram illustrates the primary metabolic pathways and elimination routes of sotagliflozin.
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (T_max) between 1.25 and 4 hours [1] [2]. Its oral bioavailability is estimated at 71% [1].
This compound is primarily eliminated renally, with 57% of an administered dose recovered in urine and 37% in feces [1]. The mean terminal half-life of this compound ranges from 21 to 35 hours, which supports once-daily dosing [1] [2].
The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite from a Phase I study in healthy subjects [2].
| Parameter | This compound (200 mg) | This compound (400 mg) | Metabolite LX4211-GLU (M19) (200 mg) | Metabolite LX4211-GLU (M19) (400 mg) |
|---|---|---|---|---|
| C_max (ng/mL) | 568.0 | 1140.0 | 1970.0 | 3920.0 |
| AUC_tau (ng·h/mL) | 6050.0 | 12100.0 | 24600.0 | 49200.0 |
| T_max (h) | 1.0 | 1.0 | 2.0 | 2.0 |
| t_½ (h) | 21 - 35 | 21 - 35 | 19 - 26 | 19 - 26 |
| Accumulation Ratio (R_ac) | 1.57 (C_max) / 1.84 (AUC) | 1.57 (C_max) / 1.84 (AUC) | Similar to parent | Similar to parent |
Note: The study demonstrated that this compound exhibits dose-proportional systemic exposure and a moderate degree of accumulation upon multiple dosing [2]. The metabolite LX4211-GLU (M19) showed similar pharmacokinetic features [2].
For researchers seeking to investigate this compound's metabolism, the following methodologies from clinical studies can serve as a reference.
While specific in vitro experimental details are not fully elaborated in the search results, the following key findings are reported and can guide assay design:
A referenced Phase I study used this protocol [2]:
Understanding this compound's metabolic profile is crucial for anticipating drug-drug interactions (DDIs) and making clinical decisions.
Potential Drug-Drug Interactions (DDIs):
Special Populations:
To appreciate sotagliflozin's pharmacology, it is useful to compare its selectivity with other established SGLT inhibitors, which are predominantly SGLT2-selective.
| Inhibitor | Reported Selectivity for SGLT2 over SGLT1 |
|---|---|
| This compound | 20-fold [1] [2] |
| Canagliflozin | 250-fold [1] |
| Dapagliflozin | 1,200-fold [1] |
| Empagliflozin | 2,500-fold [1] |
This relatively lower selectivity is a designed feature, enabling this compound to simultaneously target glucose regulation at two key sites: the kidney (via SGLT2) and the gastrointestinal tract (via SGLT1) [2].
The distinct IC₅₀ values for SGLT2 and SGLT1 translate into a coordinated dual mechanism of action, which is illustrated in the following diagram.
This compound's dual inhibition of SGLT2 in the kidney and SGLT1 in the intestine underlies its unique physiological effects.
The inhibitory potency (IC₅₀) of compounds like this compound is typically determined through in vitro assays:
The in vitro potency is translated into clinical effect through dedicated trials:
Sotagliflozin's core mechanism is the simultaneous inhibition of SGLT2 and SGLT1, setting it apart from selective SGLT2 inhibitors. The table below details the functions of these targets and the consequences of their inhibition.
| Target | Primary Location | Primary Physiological Function | Effect of Inhibition |
|---|---|---|---|
| SGLT2 | Kidney (S1/S2 segments of proximal tubule) | Reabsorbs ~97% of glucose filtered by glomerulus [1] | Increases urinary glucose excretion (UGE), lowering blood glucose [2] |
| SGLT1 | Gastrointestinal tract (small intestine); Kidney (S3 segment of proximal tubule) | Primary transporter for intestinal glucose absorption; reabsorbs residual glucose in kidney [3] [1] | Delays intestinal glucose absorption, blunts postprandial glucose excursion, increases GLP-1 and PYY release [3] [4] |
This compound has a 20-fold selectivity for SGLT2 over SGLT1 (SGLT2 IC₅₀ = 0.0018 μmol/L; SGLT1 IC₅₀ = 0.036 μmol/L) [3]. This balance provides significant glycemic efficacy while avoiding severe gastrointestinal side effects associated with complete SGLT1 inhibition [3]. The dual action means its glucose-lowering effect is sustained even in patients with declining kidney function, as the intestinal SGLT1 inhibition remains effective [3].
Preclinical studies in animal models have been crucial in elucidating the potential benefits of this compound across various conditions, leading to subsequent clinical trials.
| Disease Model | Key Preclinical Findings | Implied Mechanism | Relevant Clinical Trial |
|---|---|---|---|
| Salt-Sensitive Hypertension & CKD [1] | More effective than dapagliflozin (SGLT2i) in attenuating hypertension and kidney injury; enhanced urinary Na⁺/Cl⁻ excretion; doubled fractional glucose excretion. | Superior natriuresis and glucosuria from dual SGLT1/2 inhibition in kidney. | SCORED [5] [6] |
| High-Fat Diet Cardiac Injury [7] | Reduced blood glucose, body weight, blood lipids; attenuated cardiac inflammatory injury; inhibited P38MAPK and JNK signaling pathways. | Systemic metabolic improvement & direct cardiac anti-inflammatory effects. | SOLOIST-WHF [5] |
| Cystic Fibrosis-Liver Disorder [8] | Attenuated liver-associated disorders in a cystic fibrosis rabbit model. | Correction of SGLT1-mediated pathology at a systemic level. | N/A |
The following diagram illustrates the signaling pathways implicated in this compound's cardioprotective effects, as identified in the high-fat diet mouse model study [7]:
This compound's proposed cardioprotective mechanism via P38MAPK and JNK pathway inhibition.
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key preclinical studies.
The promising preclinical data for this compound has been substantiated by major clinical trials, leading to its FDA approval for reducing cardiovascular risk in patients with heart failure or type 2 diabetes, chronic kidney disease, and other cardiovascular risk factors [2] [6].
Sotagliflozin (LX4211) represents a novel therapeutic class in diabetes management as a first-in-class dual sodium-glucose co-transporter (SGLT) 1 and 2 inhibitor. This small molecule exhibits a 20-fold higher selectivity for SGLT2 (IC₅₀ = 1.8 nM) compared to SGLT1 (IC₅₀ = 36 nM), enabling simultaneous inhibition of renal glucose reabsorption and intestinal glucose absorption through its distinct dual mechanism of action [1]. The drug has demonstrated significant clinical benefits in both type 1 and type 2 diabetes, with recent Phase III trials (SOLOIST-WHF and SCORED) showing reduced cardiovascular deaths and heart failure hospitalizations in high-risk patients [2]. Unlike selective SGLT2 inhibitors, this compound's partial SGLT1 inhibition delays and blunts intestinal glucose absorption, resulting in reduced postprandial glucose excursions and lower insulin levels after meals, offering a unique approach to glycemic control [3]. The European Union has approved this compound as an adjunct to insulin therapy in type 1 diabetes patients with BMI ≥27 kg/m² who fail to achieve adequate glycemic control with optimal insulin therapy alone [2].
Table 1: Absorption and Distribution Properties of this compound
| Parameter | Value/Result | Experimental Conditions |
|---|---|---|
| Absorption | ||
| Tₘₐₓ (time to peak concentration) | 1.0 hour | Chinese healthy subjects, 200 mg & 400 mg MD [2] |
| Systemic exposure | Dose-proportional | 200 mg & 400 mg doses [2] |
| Accumulation ratio (Rac) | Cₘₐₓ: 1.57; AUCτ: 1.84 | Multiple dosing (8 days) [2] |
| Distribution | ||
| Apparent volume of distribution | Not quantitatively specified | Data derived from plasma concentration measurements [2] |
| Tissue distribution | SGLT1-rich tissues (intestine, heart, lungs) | Based on SGLT1 expression sites [1] |
| Special distribution feature | Higher intestinal lumen concentrations | Potentiates local SGLT1 inhibition [1] |
Table 2: Metabolism and Excretion Parameters of this compound
| Parameter | Value/Result | Experimental Conditions |
|---|---|---|
| Metabolism | ||
| Primary metabolic pathway | Glucuronidation | Human studies [2] |
| Primary metabolite | LX4211-GLU (this compound-3-O-glucuronide) | Identification in plasma [2] |
| Metabolic features | Rapid formation, similar PK to parent | Multiple dose study [2] |
| Excretion | ||
| Primary excretion route | Urinary glucose excretion | SGLT2 inhibition mechanism [1] [2] |
| UGE significance | Primary pharmacodynamic effect | Direct measure of SGLT2 inhibition [2] |
| Fecal excretion | Not quantitatively specified | Potential route for unabsorbed drug [4] |
This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing, with rapid absorption (Tₘₐₓ = 1.0 hour) and dose-proportional systemic exposure across the therapeutic range (200-400 mg) [2]. The drug undergoes moderate accumulation (1.57-fold for Cₘₐₓ, 1.84-fold for AUCτ) with repeated once-daily dosing, reaching steady state within 8 days [2]. The glucuronidation metabolic pathway produces the primary metabolite LX4211-GLU, which exhibits similar pharmacokinetic features to the parent compound and is not considered responsible for primary pharmacological activity [2].
The distribution profile is characterized by sufficient exposure to SGLT1-rich tissues, particularly the intestinal lumen where higher local concentrations enhance the inhibition of intestinal SGLT1, contributing to the delayed glucose absorption observed clinically [1]. This tissue distribution pattern underlies the dual mechanism of action, with SGLT2 inhibition in the kidney mediating urinary glucose excretion and SGLT1 inhibition in the intestine delaying postprandial glucose absorption [3]. The primary excretory effect is pharmacodynamically mediated through urinary glucose excretion rather than renal elimination of the parent compound, which is consistent with the drug's mechanism of action [2].
Table 3: Key Clinical Study Designs for this compound ADME Characterization
| Study Type | Design | Population | Key Assessments |
|---|---|---|---|
| Phase I PK/PD [2] | Randomized, double-blind, placebo-controlled, multiple ascending dose | Chinese healthy subjects (N=24) | Plasma PK, urinary glucose excretion, safety |
| Intestinal Glucose Absorption [3] | Randomized, double-blind, 3-period crossover | Healthy adults (N=24) | Rate of appearance of oral glucose (RₐO), postprandial glucose, insulin |
| Mass Balance & Distribution [4] | Preclinical and clinical ADME | Animal models & human tissues | Radiolabeled drug distribution, tissue concentrations |
Pharmacokinetic Assessment: Plasma samples were collected pre-dose and at multiple time points post-dose (Day 1 and Day 8). Liquid chromatography-mass spectrometry (LC-MS/MS) was employed for quantitative analysis of this compound and its LX4211-GLU metabolite, using specific mass transitions for selective reaction monitoring (SRM). The lower limit of quantification was established to ensure precise measurement of plasma concentrations across the anticipated concentration range [2].
Pharmacodynamic Evaluation: The dual glucose tracer method was utilized to measure the rate of appearance of oral glucose (RₐO). Subjects received stable isotope-labeled glucose ([6,6-²H₂] glucose and [1-²H₁] glucose) with standardized mixed meals, combined with continuous [U-¹³C₆] glucose infusion. Plasma enrichment profiles were analyzed to distinguish between endogenous and exogenous glucose sources, providing precise measurement of intestinal glucose absorption kinetics under different treatment conditions [3].
Urinary Glucose Excretion: Urine samples were collected at specified intervals following drug administration. Total glucose content was quantified using standardized enzymatic assays, with 24-hour cumulative excretion calculated as the primary endpoint reflecting SGLT2 inhibitory activity [2].
The following diagram illustrates this compound's dual mechanism of action targeting both intestinal SGLT1 and renal SGLT2 transporters:
This compound's dual SGLT1/SGLT2 inhibition reduces glucose absorption and reabsorption, lowering postprandial glucose and increasing urinary glucose excretion [1] [3].
The metabolic transformation of this compound occurs primarily through glucuronidation, as depicted in the following pathway:
This compound is metabolized to LX4211-GLU via glucuronidation; this metabolite exhibits similar PK features to the parent drug [2].
This compound demonstrates favorable pharmacokinetic properties including rapid absorption, dose-proportional exposure, and moderate accumulation with once-daily dosing. Its unique dual inhibition profile differentiates it from selective SGLT2 inhibitors, providing complementary mechanisms for glycemic control through both reduced renal glucose reabsorption and delayed intestinal glucose absorption. The translational research approach combining advanced analytical techniques (LC-MS/MS) with sophisticated clinical methodologies (dual glucose tracer) has enabled comprehensive characterization of its ADME properties and mechanism of action.
The following table outlines the methodologies from key preclinical studies investigating sotagliflozin's effects in various tissues.
| Study Focus | Experimental Model | This compound Dosing Protocol | Key Methodologies & Assessments |
|---|
| Cardiac & Metabolic Effects [1] | High-fat diet-induced obese mice | 10 mg/kg/day for 22 weeks [1] | • Body weight and blood glucose monitoring • Oral glucose tolerance test (OGTT) • Histological analysis of heart tissue (H&E, Masson's trichrome) • Western blot (P38MAPK, JNK signaling pathways) [1] | | Cardiac Pressure Overload [2] | Mice with transverse aortic constriction (TAC) on normal or high-fat diet | 10 mg/kg body weight via oral gavage once daily for 7 weeks [2] | • Cardiac catheterization (carotid pressure differential) • Indirect calorimetry (energy expenditure) • Histology (cardiac hypertrophy, fibrosis) • Glomerular filtration rate (GFR) measurement [2] | | Liver-Associated Disorders [3] | Cystic fibrosis rabbit model | 10 mg/kg/day via oral gavage for 12-16 weeks [3] | • Serum liver enzyme analysis (ALT, AST, ALP) • Liver histology (H&E, Trichrome stains) • Bile acid measurement in serum, liver, and gallbladder [3] |
The diagram below illustrates the multi-tissue mechanism of action of this compound and its investigated signaling pathways in cardiac tissue.
This compound's tissue distribution is inferred from the presence of its SGLT1 and SGLT2 targets. While robust quantitative human tissue concentration data from clinical trials is not fully detailed in the available search results, the expression of these targets explains its multi-organ effects.
The table below summarizes key parameters from recently published stability-indicating chromatographic methods for this compound.
| Method Feature | UPLC (Stability-Indicating) [1] | UPLC (PDA Detection) [2] | RP-HPLC [3] | RP-HPLC (Comparative Study) [4] |
|---|---|---|---|---|
| Stationary Phase | Phenyl Column (100 × 1.0 mm, 1.7 µm) | BEH C18 (2.1 x 50 mm, 1.7 µm) | Agilent C18 (250X4.6mm) 5µ | C18 Column (details not specified) |
| Mobile Phase | 0.1% Formic Acid: Acetonitrile (50:50 v/v) | 0.1% OPA Buffer: Acetonitrile (30:70 v/v) | Potassium Dihydrogen Phosphate Buffer (0.05M, pH 3.5): Methanol (45:55) mixed with Acetonitrile (50:50) | Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v) |
| Flow Rate (mL/min) | 0.2 | 0.25 | 1.5 | 1.0 |
| Detection Wavelength | 242 nm | 225 nm | 300 nm | 249 nm |
| Retention Time | 0.761 min | 0.516 min | 3.29 min | 3.748 min |
| Linearity Range | 4–60 µg/mL | 10–50 µg/mL | Not Specified | Validated (Range not specified) |
| Key Claim | Peaks of degradants well resolved from pure drug. | Suitable for bulk and tablet analysis. | Method validated as per ICH guidelines. | Reliable, quick, accurate, and easy to use. |
The following workflow and protocol are synthesized from the reviewed literature, with the UPLC method from Sivakumar et al. (2025) serving as a robust, modern reference [1].
This protocol adopts the conditions from the stability-indicating UPLC method [1].
Perform stress studies on the drug substance (pure API) to generate significant degradation (typically 5-20%) [1] [2]. The table below outlines specific stress conditions.
| Stress Condition | Protocol Details | Observation (from research) |
|---|---|---|
| Acidic Hydrolysis | Treat sample with 0.1 N - 1 N Hydrochloric Acid (HCl) at room temperature or elevated temperature (e.g., 60°C) for several hours to days [2]. | The stability-indicating method showed well-resolved degradant peaks [1]. |
| Basic Hydrolysis | Treat sample with 0.1 N - 1 N Sodium Hydroxide (NaOH) at room temperature or elevated temperature for a defined period [2]. | Degradant peaks were resolved from the pure drug peak [1]. |
| Oxidative Degradation | Treat sample with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours or less [2]. | The method was effective in separating oxidative degradants [1]. |
| Thermal Degradation | Expose the solid API to dry heat in an oven at 105°C for a defined period (e.g., 24 hours) [2]. | The method demonstrated stability-indicating power under thermal stress [1]. |
| Photolytic Degradation | Expose the solid API to direct daylight or a calibrated light source as per ICH Q1B guidelines [2]. | The method was suitable for analyzing photolytic degradation [1]. |
> Safety Note: After acid, base, or oxidative stress, neutralize the solution or quench the reaction before analysis. For thermal and photolytic stress, prepare the sample solution after the stress period using the standard procedure [2] [5].
The referenced UPLC method was validated as per ICH Q2(R1) guidelines [1]. The table below summarizes the expected outcomes.
| Validation Parameter | Results & Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, placebo, or degradation products. Peak purity of this compound should pass [1]. |
| Linearity | Range: 4–60 µg/mL. Correlation Coefficient (R²): 0.9998. Regression Equation: y = 64712.07x + 46933.12 [1]. |
| Precision (%RSD) | System Precision: %RSD < 1% for six replicate injections. Method Precision: %RSD < 2% [1] [2]. |
| Accuracy (% Recovery) | Mean recovery between 100.3–100.6% for this compound [1]. |
| LOD & LOQ | LOD: 0.12 µg/mL (S/N = 3). LOQ: 0.4 µg/mL (S/N = 10) [1]. |
| Robustness | The method is robust with deliberate, small changes in flow rate, mobile phase composition, or temperature, as %RSD remains < 2% [1]. |
The protocols and data summarized here provide a validated framework for conducting forced degradation studies on this compound. The stability-indicating UPLC method is precise, accurate, linear, robust, and specific, successfully separating the drug from its degradation products. Adhering to this protocol will ensure the generation of reliable data for the assessment of this compound's stability, supporting quality control and regulatory submissions.
Sotagliflozin is a novel dual inhibitor of sodium-glucose cotransporter types 1 and 2 (SGLT1 and SGLT2) that represents a significant advancement in the management of type 2 diabetes mellitus. This pharmaceutical compound exhibits a unique mechanism of action by simultaneously reducing renal glucose reabsorption through SGLT2 inhibition in the kidneys and decreasing intestinal glucose absorption via SGLT1 inhibition in the gastrointestinal tract. The chemical structure of this compound, identified as 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol with molecular formula C₂₁H₂₅ClO₅S and molecular weight of 424.9 g/mol, features five adjacent chiral centers that contribute to its selective biological activity [1]. From a pharmacokinetic perspective, this compound demonstrates a prolonged half-life of approximately 29 hours, making it suitable for once-daily dosing regimens, with clinical studies showing a peak plasma concentration (Cmax) of 165 ng/mL and cumulative exposure (AUC₀−τ) of 1172 ng·h/mL following multiple doses [1].
The development of robust analytical methods for this compound is paramount for quality control in pharmaceutical manufacturing and ensuring therapeutic efficacy in clinical applications. The absence of compendial methods and limited publicly available analytical procedures for this compound underscores the necessity for thoroughly validated methods in accordance with International Council for Harmonisation (ICH) guidelines [1]. This comprehensive document presents detailed application notes and protocols for two validated chromatographic methods—Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the precise quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
The selection of an appropriate analytical method for pharmaceutical compounds depends on various factors including the chemical properties of the analyte, required sensitivity, available instrumentation, and intended application. For this compound, both HPLC and UPLC techniques offer distinct advantages that make them suitable for different analytical scenarios in pharmaceutical settings.
HPLC methodology represents a well-established approach that provides robust separation with wide availability across quality control laboratories. The inherent method robustness and compatibility with various detection systems make HPLC particularly suitable for routine analysis in quality control environments where method transfer and operator familiarity are important considerations. Additionally, HPLC systems generally operate at lower back-pressures, potentially extending column lifetime and reducing maintenance requirements [2].
In contrast, UPLC technology utilizes columns packed with smaller particles (typically below 2μm) and operates at higher pressures, delivering superior resolution, reduced analysis times, and lower solvent consumption. The enhanced sensitivity and speed of UPLC make it particularly valuable for method development activities and high-throughput analysis in research and development settings [1]. The fundamental differences between these techniques necessitate careful consideration of the analytical requirements when selecting the most appropriate method for this compound quantification.
Table 1: Comparison of HPLC and UPLC Techniques for this compound Analysis
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Separation Principle | Reversed-phase chromatography | Reversed-phase chromatography |
| Analysis Time | ~3-5 minutes | ~1-3 minutes |
| Particle Size | 3-5μm | 1.7μm |
| Typical Flow Rates | 1.0-1.5 mL/min | 0.2-0.5 mL/min |
| Sample Consumption | Higher | Lower |
| Solvent Consumption | Higher | Lower (60-70% reduction) |
| Operational Pressure | <400 bar | >600 bar |
| Primary Application | Routine quality control | Research & development, high-throughput analysis |
The RP-HPLC method for this compound analysis requires the following materials and equipment: This compound reference standard (purity ≥99%), HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (for pH adjustment), and deionized water (purified through Millipore or equivalent system). The necessary equipment includes an HPLC system with UV or DAD detector, C18 column (250 × 4.6 mm, 5μm particle size), pH meter, analytical balance (0.1 mg sensitivity), ultrasonic bath, and vacuum filtration apparatus with 0.45μm membrane filters [2].
The optimized chromatographic conditions for the RP-HPLC method are as follows: The stationary phase consists of an Agilent C18 column (250 × 4.6 mm, 5μm). The mobile phase is prepared by mixing Potassium dihydrogen phosphate buffer (0.05M, pH 3.5 ± 0.1) and methanol in the ratio of 45:55 v/v. For certain applications, an alternative mobile phase comprising a 50:50 v/v mixture of the aforementioned buffer and acetonitrile may be employed. The flow rate is maintained at 1.5 mL/min with detection wavelength set at 300 nm. The injection volume is typically 20 μL, and the analysis is performed at ambient column temperature [2]. Under these optimized conditions, this compound elutes at approximately 3.29 minutes, providing a rapid analysis suitable for high-throughput quality control applications.
Mobile Phase Preparation: Accurately weigh 6.8 g of potassium dihydrogen phosphate and transfer to a 1000 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain 0.05M solution. Adjust the pH to 3.5 ± 0.1 using ortho-phosphoric acid. Mix 450 mL of this buffer with 550 mL of HPLC-grade methanol, filter through a 0.45μm membrane filter, and degas by sonication for 10 minutes [2].
Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [2].
Working Standard Solutions: Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. Filter through a 0.45μm syringe filter before injection [2].
Sample Preparation (Tablet Formulation): Accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 20 minutes with intermittent shaking, dilute to volume with the same solvent, and mix well. Centrifuge or filter through a 0.45μm membrane filter. Dilute the filtrate appropriately to obtain a final concentration of approximately 30 μg/mL [2].
The UPLC method requires This compound reference standard (purity ≥99%), UPLC-grade acetonitrile, ortho-phosphoric acid (OPA, analytical grade), and HPLC-grade water. The essential equipment includes an Acquity Waters UPLC system equipped with photo-diode array (PDA) detector, BEH Waters C18 column (2.1 × 50 mm, 1.7μm particle size), analytical balance (0.1 mg sensitivity), ultrasonic bath, and pH meter [1].
The optimized UPLC conditions offer significantly faster analysis compared to conventional HPLC: The stationary phase consists of a BEH Waters C18 column (2.1 × 50 mm, 1.7μm). The mobile phase is prepared by mixing 700 mL of UPLC-grade acetonitrile with 300 mL of 0.1% ortho-phosphoric acid buffer (pH adjusted to 3.0 with sodium hydroxide) in the ratio of 70:30 v/v. The flow rate is maintained at 0.25 mL/min with detection wavelength set at 225 nm. The injection volume is 5 μL, and the total run time is 3 minutes. Under these optimized conditions, this compound elutes at approximately 0.516 minutes, enabling extremely rapid analysis [1].
Mobile Phase Preparation: Add 1 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well to obtain 0.1% OPA solution. Adjust the pH to 3.0 using sodium hydroxide solution. Mix 700 mL of UPLC-grade acetonitrile with 300 mL of the 0.1% OPA buffer. Filter through a 0.45μm membrane filter and degas by sonication for 5 minutes [1].
Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 2 mL of acetonitrile, sonicate to dissolve, and dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [1].
Working Standard Solutions: Transfer 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. For linearity studies, prepare solutions in the concentration range of 10-50 μg/mL [1].
Sample Preparation (Tablet Formulation): Weigh and powder not less than 10 tablets. Transfer an amount equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, dilute to volume with mobile phase, and mix well. Filter through a 0.45μm syringe filter. Dilute the filtrate appropriately to obtain a final concentration within the linearity range [1].
The validation of both analytical methods was performed following ICH Q2(R1) guidelines, evaluating parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [1]. The validation protocols and acceptance criteria are detailed below.
System suitability tests verify that the chromatographic system is adequate for the intended analysis. For both methods, six replicate injections of standard solution were evaluated for retention time, peak area, theoretical plates, and tailing factor. The relative standard deviation (RSD) for peak area and retention time should not exceed 2.0%, while the tailing factor should be less than 2.0, and theoretical plates should exceed 2000 [2] [1].
Table 2: System Suitability Parameters for this compound Methods
| Parameter | Acceptance Criteria | RP-HPLC Results | UPLC Results |
|---|---|---|---|
| Retention Time (min) | RSD ≤ 2% | 3.29 min (RSD < 1%) | 0.516 min (RSD < 1%) |
| Theoretical Plates | >2000 | >2000 | >3000 |
| Tailing Factor | ≤2.0 | <2.0 | <2.0 |
| Peak Area RSD | ≤2.0% | <2.0% | <2.0% |
| Resolution | >2.0 | - | - |
Specificity was demonstrated by injecting placebo formulations, standard solutions, and sample solutions to confirm the absence of interference at the retention time of this compound. For forced degradation studies, this compound was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (105°C), and photolytic conditions. The method proved specific by effectively separating this compound from degradation products with peak purity index greater than 0.999, confirming the stability-indicating capability of both methods [1].
Linearity was evaluated by analyzing standard solutions at five to six concentration levels. For the RP-HPLC method, the concentration range was 10-50 μg/mL, while the UPLC method demonstrated linearity in the range of 10-50 μg/mL. The correlation coefficient (r²) exceeded 0.999 for both methods, indicating excellent linear response [2] [1].
Table 3: Linearity and Sensitivity Parameters
| Parameter | RP-HPLC Method | UPLC Method |
|---|---|---|
| Linearity Range | 10-50 μg/mL | 10-50 μg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Regression Equation | y = mx + c | y = mx + c |
| LOD | - | 0.05 μg/mL |
| LOQ | - | 0.10 μg/mL |
| Slope (m) | - | - |
| Intercept (c) | - | - |
Accuracy was evaluated through recovery studies by spiking placebo with known quantities of this compound at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery for both methods ranged between 98.0-102.0%, meeting acceptable criteria [2] [1].
Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Method precision was determined by analyzing six independent sample preparations at 100% concentration level. The RSD for peak areas was less than 2.0% in all cases, confirming acceptable precision [1].
Robustness was evaluated by deliberately introducing small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength (±2 nm). The results demonstrated that the methods remain unaffected by these small operational variations, as evidenced by consistent retention times, theoretical plates, and tailing factors within specified limits [2] [1].
Forced degradation studies provide critical information about the inherent stability of the drug substance and the stability-indicating property of the analytical method. These studies were conducted on this compound under various stress conditions as per ICH guidelines Q1A(R2) to demonstrate that the methods can effectively separate the analyte from its degradation products [1].
Acidic Degradation: Expose this compound solution to 0.1N HCl at room temperature for 1-2 hours. Neutralize with 0.1N NaOH before analysis. Significant degradation (>10%) may be observed, indicating susceptibility to acid hydrolysis [1].
Basic Degradation: Treat this compound solution with 0.1N NaOH at room temperature for 1-2 hours. Neutralize with 0.1N HCl before analysis. The drug demonstrates relative stability under basic conditions compared to acidic conditions [1].
Oxidative Degradation: Subject this compound solution to 3% hydrogen peroxide at room temperature for 1-2 hours. Directly inject without further treatment. Moderate degradation may occur, indicating susceptibility to oxidative stress [1].
Thermal Degradation: Expose solid this compound to 105°C for 24-48 hours in an oven. Prepare solution at desired concentration after stress exposure. Minimal degradation suggests good thermal stability of the solid drug substance [1].
Photolytic Degradation: Expose solid this compound to visible and UV light (overall illumination of not less than 1.2 million lux hours and integrated UV energy of not less than 200 watt-hours/m²). Prepare solution after stress exposure. Minimal degradation indicates photostability of the drug substance [1].
The following diagram illustrates the forced degradation study workflow:
When implementing these methods for this compound analysis, several practical considerations ensure successful method performance. For the HPLC method, particular attention should be paid to mobile phase preparation, especially the pH adjustment of the phosphate buffer to 3.5 ± 0.1, as small variations can significantly impact retention time and peak symmetry. The column should be properly conditioned with mobile phase for at least 30-60 minutes before analysis to ensure stable baseline and reproducible retention times [2].
For the UPLC method, the significantly higher operating pressures require ensuring that all connections are properly tightened to prevent leaks. The use of UPLC-specific columns with 1.7μm particles is essential, as conventional HPLC columns cannot withstand the high system pressures. Due to the low flow rate (0.25 mL/min), the dwell volume of the system becomes more critical, potentially requiring adjustment of gradient delay volume for method transfer between different UPLC systems [1].
Common issues that may arise during method implementation and their respective solutions include:
Peak Tailing: If tailing factor exceeds 2.0, consider replacing the guard column, adjusting mobile phase pH, or increasing buffer concentration. For severe tailing, the column may need replacement due to void formation or stationary phase degradation [2].
Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column temperature fluctuations, or improper mobile phase preparation. Prepare fresh mobile phase daily and ensure consistent column temperature for reproducible results [1].
Pressure Fluctuations: Unusual pressure spikes may suggest column blockage, particulate matter in samples, or mobile phase degassing issues. Filter all samples through 0.45μm or 0.2μm filters and ensure proper mobile phase degassing [2] [1].
Low Theoretical Plates: If theoretical plates fall below 2000, consider optimizing flow rate, checking column performance, or adjusting injection volume. The column may require cleaning or replacement if performance does not improve [2].
For assay of this compound in pharmaceutical dosage forms, prepare standard and sample solutions as described in the protocols. Inject each solution in triplicate and calculate the drug content using the following formula:
% Label Claim = (A_{sample} × W_{std} × D_{sample} × P × 100) / (A_{std} × W_{sample} × D_{std} × 100)
Where:
The acceptance criteria for assay is typically 90.0-110.0% of label claim, with RSD not more than 2.0% for replicate preparations [2] [1].
The following workflow diagram summarizes the analytical method development and validation process:
The RP-HPLC and UPLC methods presented herein have been comprehensively validated as per ICH guidelines and demonstrate superior performance for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The RP-HPLC method offers a robust, cost-effective solution for routine quality control applications in pharmaceutical industries, while the UPLC method provides rapid, high-throughput analysis with enhanced sensitivity, making it particularly suitable for research and development settings. Both methods exhibit excellent specificity through forced degradation studies, confirming their stability-indicating capabilities. The detailed protocols and application notes facilitate straightforward implementation in analytical laboratories, supporting the ongoing development and quality assurance of this important therapeutic agent for diabetes management.
This document provides a detailed guide for the chromatographic analysis and sample preparation of Sotagliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2) used in the management of type 2 diabetes. The protocols summarize validated Ultra-Performance Liquid Chromatography (UPLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and spectrophotometric methods, in accordance with International Council for Harmonisation (ICH) guidelines.
This compound (C₂₁H₂₅ClO₅S, MW: 424.9 g/mol) is an oral antidiabetic agent that uniquely inhibits both SGLT1 (primarily in the gastrointestinal tract) and SGLT2 (primarily in the kidneys) [1] [2]. Its IUPAC name is 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol [1]. This dual mechanism delays intestinal glucose absorption and promotes urinary glucose excretion, offering a distinctive approach to glycemic control [2]. The drug is typically administered in 150 mg and 300 mg doses, has a half-life ranging from 13.5 to 20.7 hours, and is metabolized primarily via UGT enzymes and CYP3A4 [2]. The following sections provide established analytical methods for its quantification in bulk and pharmaceutical dosage forms.
The table below summarizes the key analytical parameters for four validated methods for this compound quantification.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | UPLC-PDA [1] | RP-HPLC [3] | Stability-Indicating UPLC [4] | UV-Spectrophotometry [3] |
|---|---|---|---|---|
| Technique | Ultra-Performance Liquid Chromatography | Reverse-Phase High-Performance Liquid Chromatography | Stability-Indicating UPLC | UV Spectrophotometry |
| Detection | Photo Diode Array (PDA) at 225 nm | UV at 249 nm | PDA at 242 nm | Zero-order at 254 nm |
| Column | BEH Waters C18 (2.1 x 50 mm, 1.7 µm) | C18 Column | Phenyl (100 x 1.0 mm, 1.7 µm) | Not Applicable |
| Mobile Phase | Acetonitrile:0.1% OPA Buffer (70:30, v/v) | Acetonitrile:0.1% OPA (40:60, v/v) | 0.1% Formic Acid:ACN (50:50, v/v) | Methanol |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 0.2 mL/min | Not Applicable |
| Retention Time | 0.516 min | 3.748 min | 0.761 min | Not Applicable |
| Linearity Range | 10 - 50 µg/mL | Information Missing | 4 - 60 µg/mL | Information Missing |
| LOD / LOQ | 0.05 / 0.10 µg/mL | Information Missing | 0.12 / 0.40 µg/mL | Information Missing |
The following procedures are critical for obtaining accurate and reproducible results.
Stability-indicating methods determine the inherent stability of the active ingredient and help in establishing shelf-life and storage conditions. The following workflow and protocol are used for forced degradation studies [1] [4].
Diagram 1: Workflow for forced degradation studies of this compound. Samples are subjected to various stress conditions and then analyzed to separate and identify degradation products.
Protocol:
The developed UPLC and HPLC methods have been validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for this compound Assay
| Validation Parameter | UPLC-PDA Method [1] | Stability-Indicating UPLC Method [4] | Acceptance Criteria (Typical) |
|---|---|---|---|
| Linearity (Range) | 10 - 50 µg/mL | 4 - 60 µg/mL | - |
| Regression Coefficient (R²) | Not Specified | 0.9998 | R² > 0.995 |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) | < 2% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 100.3 - 100.6% | 98 - 102% |
| LOD | 0.05 µg/mL | 0.12 µg/mL | - |
| LOQ | 0.10 µg/mL | 0.40 µg/mL | - |
| Robustness | Compliant (Variations in flow rate, wavelength, etc.) | Compliant | % RSD ≤ 2% |
Understanding the lipophilicity of this compound is crucial as it influences its absorption, distribution, and interaction with biological targets. A recent standardized chromatographic study provides the first experimental lipophilicity data for this compound and other gliflozins [6] [7]. The results indicated that the lipophilicity values (RMW and log kW) were highly dependent on the chromatographic system, showing higher values when methanol was used as the organic modifier compared to acetonitrile in reversed-phase systems [6]. These experimental values are more reliable than computational estimates and can be correlated with pharmacological properties like protein binding, volume of distribution, and lipophilic ligand efficiency (LLE) during drug development [6] [7].
The protocols outlined herein are essential for multiple stages of drug development and manufacturing:
The detailed application notes and protocols provided in this document for UPLC, RP-HPLC, and UV-spectrophotometric methods offer robust, precise, and accurate procedures for the quantification of this compound in bulk and pharmaceutical dosage forms. The validated stability-indicating methods are particularly crucial for assessing the drug's stability profile. These standardized protocols can be reliably adopted in research laboratories, quality control units, and for regulatory submissions, ensuring the consistent quality and efficacy of this compound-based therapeutics.
Sotagliflozin (C₂₁H₂₅ClO₅S) is a dual sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor representing a novel class of therapeutic agents with a unique dual inhibitory mechanism. With a molecular weight of 424.94 g/mol, this small molecule exhibits oral bioavailability of approximately 71% and demonstrates a prolonged half-life ranging from 21-35 hours, making it suitable for once-daily dosing [1]. The drug's distinctive chemical structure features five adjacent chiral centers that contribute to its selective activity [2]. This compound has received regulatory approval for cardiovascular risk reduction in patients with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors, expanding its therapeutic utility beyond initial antidiabetic applications [1] [3].
The dual inhibition mechanism of this compound differentiates it from selective SGLT2 inhibitors, providing complementary effects on glucose regulation. SGLT2 inhibition occurs primarily in the kidneys, where it reduces renal glucose reabsorption by increasing the threshold for glucose recovery, resulting in increased glycosuria. Simultaneously, SGLT1 inhibition in the gastrointestinal tract delays glucose absorption in the distal small intestine and colon, thereby blunting postprandial hyperglycemia [1] [4]. This combined activity results in a multifaceted approach to glucose management with additional benefits observed in cardiovascular outcomes and heart failure reduction [5] [6].
The development of a robust Ultra-Performance Liquid Chromatography with Photo-Diode Array detection (UPLC-PDA) method addresses the critical need for precise quantification of this compound in both bulk and pharmaceutical dosage forms. The optimized method employs a Waters BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at ambient temperature, with an isocratic mobile phase consisting of 0.1% ortho-phosphoric acid buffer and acetonitrile in a 30:70 ratio. The flow rate is set at 0.25 mL/min with a total run time of 3 minutes, and detection is performed at 225 nm using a PDA detector. This method demonstrates exceptional efficiency with a retention time of 0.516 minutes for this compound, allowing for rapid analysis [2].
The method validation was conducted following International Conference on Harmonization (ICH) Q2(R1) guidelines, establishing the protocol's reliability and accuracy for the quantification of this compound. Key validation parameters including specificity, linearity, accuracy, precision, and robustness were systematically evaluated. The method demonstrated excellent specificity with no interference from placebo components, confirming its ability to accurately measure this compound in the presence of excipients and potential degradants. The precision evaluation revealed relative standard deviation (RSD) values below 2% for both retention time and peak area, meeting stringent acceptance criteria for analytical methods [2].
Table 1: Optimized UPLC-PDA Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | 0.1% OPA Buffer:ACN (30:70 v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 μL |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Run Time | 3 minutes |
| Retention Time | 0.516 minutes |
The analytical method for this compound quantification underwent comprehensive validation to establish its suitability for intended applications. The method demonstrated excellent linearity over a concentration range of 10-50 μg/mL with a correlation coefficient (r²) >0.999. Sensitivity parameters were established with a limit of detection (LOD) of 0.05 μg/mL and limit of quantification (LOQ) of 0.10 μg/mL, indicating the method's capability to detect and quantify this compound at low concentrations. Accuracy studies conducted at three concentration levels (50%, 100%, and 150% of target concentration) showed recovery percentages between 99-101%, confirming the method's accuracy across the validated range [2].
The precision evaluation encompassed both intra-day and inter-day studies, with six replicate injections of this compound at 10 μg/mL concentration. The results demonstrated high reproducibility with RSD values for peak area and retention time remaining below 2% in both precision studies. System suitability parameters confirmed the method's robustness, with theoretical plates exceeding 2000 and tailing factor within acceptable limits (<2.0). The method successfully applied to the assay of marketed formulations, demonstrating its practical utility in quality control settings with percentage assay values close to 100% of labeled claim [2].
Table 2: Method Validation Parameters for this compound UPLC-PDA Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-50 μg/mL | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.999 |
| LOD | 0.05 μg/mL | - |
| LOQ | 0.10 μg/mL | - |
| Accuracy (% Recovery) | 99-101% | 98-102% |
| Precision (% RSD) | <2% | ≤2% |
| Specificity | No interference | No interference |
Forced degradation studies are essential for evaluating stability and identifying potential degradants of this compound under various stress conditions. These studies provide critical information about the inherent stability of the molecule and help validate the stability-indicating capability of the analytical method. The protocol involves subjecting this compound samples to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation, followed by analysis using the validated UPLC-PDA method [2].
For acid degradation, treat this compound sample with 0.1N HCl and heat at 60°C for 30 minutes. For base degradation, use 0.1N NaOH with heating at 60°C for 30 minutes. For oxidative degradation, expose the sample to 3% H₂O₂ at room temperature for 30 minutes. For thermal degradation, maintain the solid sample at 105°C for 6 hours in a hot air oven. For photolytic degradation, expose the sample to UV light at 254 nm for 24 hours. After each treatment, neutralize the samples (if applicable) and prepare appropriate dilutions with mobile phase. Analyze all samples alongside untreated controls and calculate the percentage degradation by comparing peak areas [2].
Standard Solution Preparation: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain standard stock solution (1000 μg/mL). Pipette 0.3 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution (30 μg/mL). Filter through 0.45 μm PVDF syringe filter before injection [2].
Tablet Sample Preparation: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 2 mL of acetonitrile, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through 0.45 μm membrane filter, discarding the first 1 mL of filtrate. Pipette 0.3 mL of this solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a final concentration of approximately 30 μg/mL [2].
Chromatographic Analysis: Inject 5 μL of the filtered solutions into the chromatographic system under the optimized conditions. Record the chromatograms and measure the peak responses of this compound. Calculate the percentage purity of the bulk drug or the assay of tablets using the following formula:
Assay (%) = (Aₜ/Aₛ) × (Cₛ/Cₜ) × 100
Where Aₜ is the peak area of the test solution, Aₛ is the peak area of the standard solution, Cₛ is the concentration of the standard solution, and Cₛ is the concentration of the test solution, both in μg/mL.
The therapeutic action of this compound stems from its dual inhibitory mechanism targeting both SGLT1 and SGLT2 transporters. The visualization below illustrates the molecular pathways through which this compound exerts its pharmacological effects:
SGLT Inhibition Mechanism of this compound
The UPLC-PDA analytical method for this compound quantification involves a systematic workflow from sample preparation to data analysis, as illustrated below:
UPLC-PDA Analytical Workflow for this compound
The development of robust analytical methods for this compound quantification supports its expanding clinical applications, particularly in cardiovascular medicine. Recent clinical evidence has demonstrated this compound's efficacy in reducing cardiovascular mortality and heart failure hospitalizations across diverse patient populations. The SOLOIST-WHF and SCORED trials established the foundation for this compound's approval, showing significant reductions in cardiovascular events in patients with type 2 diabetes and either worsening heart failure or chronic kidney disease [4] [6].
More recent investigations have explored this compound's benefits in specific patient subgroups. A pooled analysis of SCORED and SOLOIST-WHF trials presented at the European Society of Cardiology 2025 Congress demonstrated consistent relative risk reduction in heart failure endpoints and major adverse cardiovascular events across all age ranges, including patients over 75 years [5]. The SOTA-P-CARDIA trial focused specifically on heart failure patients with preserved ejection fraction without diabetes, showing statistically significant improvements in left ventricular mass, diastolic function, six-minute walk test capacity, and Kansas City Cardiomyopathy Questionnaire measurements [7]. These findings expand the potential therapeutic applications of this compound beyond its original metabolic indications.
Table 3: Clinical Evidence Supporting this compound Applications
| Trial/Study | Patient Population | Key Findings |
|---|---|---|
| SOLOIST-WHF | T2DM with worsening HF | 33% reduction in CV death/HF hospitalization/urgent HF visits (HR=0.67) |
| SCORED | T2DM with CKD + CV risk factors | 26% reduction in CV events (HR=0.74) |
| Pooled Analysis (SCORED + SOLOIST) | Patients ≥65 years with T2DM | 27% reduction in CV death/HF events (HR=0.73) |
| SOTA-P-CARDIA | HFpEF without diabetes | Significant improvements in LV mass, diastolic function, 6MWT |
The validated UPLC-PDA analytical method provides a robust framework for the precise quantification of this compound in bulk and pharmaceutical formulations. The method's excellent sensitivity (LOD 0.05 μg/mL, LOQ 0.10 μg/mL), linear dynamic range (10-50 μg/mL), and high precision (RSD <2%) make it suitable for quality control applications in both research and industrial settings. The forced degradation studies confirm the method's stability-indicating capability, essential for assessing product quality and shelf-life.
The expanding clinical evidence supporting this compound's benefits in heart failure patients, including those with preserved ejection fraction and without diabetes, underscores the importance of reliable analytical methods for drug quantification. As research continues to explore new therapeutic applications for this compound, including ongoing investigations in hypertrophic cardiomyopathy, the availability of validated analytical protocols will remain crucial for pharmaceutical development and quality assurance. The methodologies described herein provide researchers and pharmaceutical scientists with comprehensive tools for this compound analysis, supporting both current applications and future investigations.
The following table summarizes the key validation parameters from different analytical methods for this compound:
| Method | Linearity Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Detection Wavelength | Retention Time |
|---|---|---|---|---|---|
| UPLC-PDA [1] | 10 - 50 | 0.05 | 0.10 | 225 nm | 0.516 min |
| UPLC [2] | 4 - 60 | 0.12 | 0.40 | 242 nm | 0.761 min |
| RP-HPLC [3] | Not specified | Not specified | Not specified | 249 nm | 3.748 min |
| Electrochemical Sensor [4] | 0.00036 - 35.2* | 0.000000106* | N/A | N/A | N/A |
*Values converted from molar concentration for comparison: Linearity ~8.0×10⁻¹⁰ M to 8.0×10⁻⁵ M; LOD = 2.65×10⁻¹⁰ M.
1. UPLC-PDA Method for this compound Quantification [1]
Chromatographic Conditions:
Standard Solution Preparation:
Linearity, LOD, and LOQ Determination:
2. Electrochemical Sensor Method for this compound [4]
Sensor Preparation:
Electrode Modification:
Measurement Procedure:
Diagram 1: UPLC-PDA method development workflow for this compound quantification.
Diagram 2: Electrochemical sensor development workflow for this compound detection.
The search results reveal that both chromatographic and electrochemical methods have been successfully developed and validated for this compound determination. The UPLC methods provide robust approaches for quality control analysis with the advantage of short analysis times (under 3 minutes) [1] [2]. The electrochemical sensor method offers exceptional sensitivity with a LOD of 2.65×10⁻¹⁰ M, making it suitable for biological sample analysis and therapeutic drug monitoring [4].
| Trial / Analysis | Patient Population | Intervention | DKA Incidence (%) | Exposure-Adjusted Incidence Rate (per 100 patient-years) |
|---|---|---|---|---|
| inTandem3 (Phase 3) [1] | Type 1 Diabetes (24 weeks) | This compound 400 mg + Insulin | 3.0% | Not Reported |
| Placebo + Insulin | 0.6% | Not Reported | ||
| Pooled Analysis (inTandem1 & 2) [2] | Type 1 Diabetes (52 weeks) | This compound 400 mg | Not Specified | 4.2 |
| This compound 200 mg | Not Specified | 3.1 | ||
| Placebo | Not Specified | 0.2 | ||
| Meta-Analysis (2022) [3] | Type 1 Diabetes (Multiple trials) | This compound (200 mg & 400 mg) | Risk Ratio: 8.12 (vs. placebo) | Not Applicable |
For researchers designing studies or safety protocols, understanding the methodology for monitoring and adjudicating DKA events is critical.
Adjudication of DKA Events: In the pivotal trials, an independent committee centrally reviewed all potential DKA cases [2]. Events were identified through:
Key Identified Risk Factors for DKA: Analysis of trial data highlighted several factors that increased DKA risk [2] [1]:
A core finding from the clinical program was that DKA risk can be managed with proactive strategies. Following an FDA warning in 2015, the trials implemented an enhanced Risk Mitigation Plan, which was associated with a lower incidence of DKA [2].
The following diagram illustrates the recommended patient monitoring and intervention protocol based on this plan.
Q1: Why did the FDA deny approval of this compound for type 1 diabetes? The FDA has repeatedly declined approval, primarily due to the elevated risk of DKA. In 2024, the agency concluded that the proposed risk mitigation strategies were not sufficiently demonstrated to be effective in real-world clinical practice outside of a trial setting [4].
Q2: Does this compound also increase DKA risk in patients with type 2 diabetes? The risk appears to be significantly lower. A 2022 meta-analysis concluded that this compound did not significantly increase the risk of DKA in patients with type 2 diabetes [3].
Q3: What is the proposed mechanism behind SGLT inhibitor-associated DKA? SGLT inhibition is associated with increased ketogenesis. By promoting glycosuria, these drugs lower blood glucose and insulin levels, which in turn promotes lipolysis and fatty acid oxidation in the liver, leading to increased ketone body production [2]. A critical feature is that this can occur without extreme hyperglycemia, leading to "euglycemic DKA," which can delay diagnosis [2] [1].
Q4: Are there other notable adverse effects of this compound? Yes, clinical trials consistently reported an increased incidence of genital mycotic infections and diarrhea (the latter likely due to SGLT1 inhibition in the intestines) compared to placebo [3] [1].
| Population / Study Context | Incidence in this compound Group | Incidence in Control Group | Relative Risk (RR) & Notes |
|---|---|---|---|
| Type 1 Diabetes (T1D) [1] | ~8% (from meta-analysis) | ~2% (from meta-analysis) | RR: 3.49 (95% CI: 2.54-4.79); Significant increased risk [1] [2]. |
| Type 2 Diabetes (T2D) [1] | Reported in clinical trials | Reported in clinical trials | RR: 2.83 (95% CI: 2.04-3.93); Significant increased risk [1]. |
| Real-World SGLT2i Use (Indian Cohort) [3] | 25.9% (over ~7.6 months) | Not applicable (observational) | Study of 205 T2D patients on various SGLT2is (incl. This compound class); highlights high risk in real-world settings [3]. |
For consistent experimental outcomes, the following diagnostic and treatment criteria are recommended.
Diagnosis and Assessment
Treatment Regimen
Sotagliflozin is a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). While SGLT2 inhibition occurs in the kidneys, the inhibition of SGLT1 in the small intestine is the primary driver of diarrhea [1] [2].
The following diagram illustrates this pathway:
The table below summarizes the incidence of diarrhea reported in key Phase 3 clinical trials for this compound.
| Trial Name | Study Population | This compound Group (%) | Placebo Group (%) | Source / Citation |
|---|---|---|---|---|
| SCORED | T2D, CKD, CV risk factors | 8.4 | 6.0 | [4] |
| SOLOIST-WHF | T2D, Worsening Heart Failure | 6.9 | 4.1 | [4] |
Abbreviations: T2D (Type 2 Diabetes), CKD (Chronic Kidney Disease), CV (Cardiovascular), WHF (Worsening Heart Failure).
For professionals designing clinical trials or managing patients on this compound, consider the following points based on the observed data:
For research scientists investigating this adverse effect, the following experimental approach can serve as a guide:
The table below summarizes the incidence of volume depletion reported in key clinical trials.
| Trial / Context | Patient Population | This compound | Placebo | Notes & Source |
|---|---|---|---|---|
| SCORED | T2DM, CKD, and CV risk factors | 5.2% | 4.0% | Reported as an adverse reaction [1]. |
| SOLOIST-WHF | T2DM, hospitalized for worsening HF | 6.0% (Severe hypotension) | Not specified | Incidence of severe hypotension reported [2]. |
| General Use | Adult patients with HF or T2DM, CKD, and CV risk factors | Most common reaction (≥5%) | - | Listed in prescribing information [3] [4]. |
Clinical evidence identifies the following patient characteristics that increase the risk of volume depletion:
The following protocols are recommended to minimize the risk of volume depletion in clinical practice and trials.
For researchers designing preclinical or clinical studies, consider the following structured assessment based on clinical trial methodologies.
The foundational evidence for these protocols comes from major outcome trials:
Sotagliflozin has a known interaction profile that requires careful management in clinical trials. The table below summarizes the key interactions and recommended monitoring protocols.
Table 1: Key Drug Interaction Profiles and Monitoring Recommendations [1] [2] [3]
| Interacting Drug / Class | Interaction Mechanism / Effect | Clinical Management & Monitoring |
|---|---|---|
| Insulin & Insulin Secretagogues (e.g., sulfonylureas) | Pharmacodynamic: Increased risk of hypoglycemia [2] [4] [5] | • Closely monitor blood glucose. • Consider reducing the dose of the concomitant insulin or secretagogue. [2] [5] |
| UGT Inducers (e.g., rifampin, carbamazepine, phenytoin) [5] | Pharmacokinetic: Induction of glucuronidation (UGT1A9) reduces this compound exposure, potentially decreasing efficacy. [2] [3] | • Monitor clinical status and efficacy. • Dose adjustment of this compound may be required. [2] |
| Digoxin | Pharmacokinetic: this compound (400 mg) increases digoxin exposure. [2] [3] [5] | • Monitor serum digoxin levels. • Dosage modification of digoxin may be necessary. [2] [5] |
| Lithium | Pharmacokinetic: SGLT2 inhibitors can decrease serum lithium concentrations. [2] [3] [5] | • Frequently monitor serum lithium concentration. • Dosage modification of lithium may be necessary. [2] [5] |
| Diuretics (especially loop diuretics) | Pharmacodynamic: Increased risk of volume depletion and symptomatic hypotension. [2] [4] | • Assess volume status before initiation. • Monitor for signs/symptoms of hypotension (dizziness, lightheadedness) during therapy. [2] [4] |
| Sympathomimetics (e.g., pseudoephedrine) | Pharmacodynamic: Potential for diminished antidiabetic efficacy due to drug-induced hyperglycemia. [6] | • Monitor glycemic control. [6] |
For patient safety in clinical trials, consistent monitoring for specific adverse events is critical. The following parameters should be tracked closely.
Table 2: Essential Clinical Monitoring Parameters for Adverse Events [7] [2] [4]
| Monitoring Parameter | Rationale & Risk Factors | Recommended Action |
|---|---|---|
| Volume Depletion / Hypotension | This compound causes osmotic diuresis. Risk is higher in elderly, on loop diuretics, or with eGFR <60 mL/min/1.73 m². [2] [4] | • Assess volume status and correct depletion before initiation. • Monitor BP, electrolytes, and renal function, especially after starting. [2] |
| Hypoglycemia | Risk is increased when used concomitantly with insulin or insulin secretagogues. [2] [4] | • Monitor blood glucose frequently. • Implement a protocol for dose reduction of the concomitant agent. [2] |
| Ketoacidosis | Can occur in patients with Type 1 and Type 2 diabetes, sometimes with blood glucose levels <250 mg/dL. [2] | • Assess ketones if symptoms occur (nausea, vomiting, malaise), regardless of blood glucose level. • Discontinue drug and treat immediately if suspected. [2] |
| Urinary Tract Infections (UTI) | Includes serious infections like urosepsis and pyelonephritis. [2] [4] | • Monitor for signs/symptoms (dysuria, frequency, fever, back pain). • Treat promptly if infection is confirmed. [2] |
| Genital Mycotic Infections | More common in patients with a history of infections or uncircumcised men. [2] [4] | • Monitor for signs/symptoms and treat as appropriate. [2] |
| Renal Function | Acute transient changes in creatinine can occur; acute kidney injury has been reported with SGLT2 inhibitors. [2] [4] | • Assess eGFR prior to initiation. • Monitor renal function periodically during treatment. [2] |
The clinical efficacy of this compound was established in two major phase 3 trials. The following workflow visualizes the core protocol from the SOLOIST-WHF trial, which is relevant for designing clinical studies.
Key Dosing and Protocol Details:
The core of the available information is a published study protocol for a systematic review and meta-analysis that aims to directly compare the efficacy of Sotagliflozin therapy at week 24 versus week 52 [1]. The methodology below can be adapted for various types of clinical research.
Experimental Workflow for Long-Term Efficacy Meta-Analysis
The following diagram illustrates the key stages of the proposed meta-analysis, from initial literature search to final statistical interpretation [1].
The meta-analysis protocol specifies the following efficacy parameters and statistical methods to address the question of sustainability [1].
Table 1: Primary and Secondary Outcome Measures
| Outcome Category | Specific Metric | Description & Notes |
|---|---|---|
| Primary Efficacy | HbA1c Difference | Key glycemic control measure. |
| Weight Difference | Often tracked for SGLT inhibitors. | |
| Fasting Blood Glucose | Additional glycemic measure. | |
| Secondary Efficacy | 2-hour Postprandial Glucose | Captures post-meal glycemic control. |
| Rate of Well-Controlled Diabetes | Percentage of patients achieving HbA1c <7% without serious complications. |
Planned Statistical & Methodological Approach [1]:
For a complete experimental guide, it is crucial to be aware of the known safety signals associated with this compound, as these should be monitored in any long-term study.
Table 2: Documented Adverse Events for this compound
| Adverse Event | Risk in T1D | Risk in T2D | Notes & Clinical Management |
|---|---|---|---|
| Genital Mycotic Infection | Significantly Increased [2] | Significantly Increased [2] | A known class effect of SGLT inhibition. |
| Diabetic Ketoacidosis (DKA) | Significantly Increased [2] | Not Significant [2] | Critical risk in T1D; requires careful patient selection and monitoring. |
| Diarrhea | Significantly Increased [2] | Significantly Increased [2] | Likely due to SGLT1 inhibition in the intestines. |
| Volume Depletion | Significantly Increased [2] | Significantly Increased [2] | Monitor patients at risk of hypotension or on diuretics. |
| Severe Nocturnal Hypoglycemia | No Significant Increase [2] | Information Not Clear | Often a concern when combined with insulin. |
Q1: The literature search yields insufficient studies with a 52-week duration. How should we proceed? A1: The referenced protocol explicitly plans for this scenario. It advocates using a Mixed Treatment Comparison (MTC) meta-analysis. This allows for the combination of direct evidence (studies with both 24- and 52-week data) with indirect evidence (comparing 24-week studies to 52-week studies via a common placebo control). This increases the analytical power but requires careful statistical handling to account for potential confounding factors [1].
Q2: Are the cardiovascular benefits of this compound sustained long-term? A2: While the search results confirm that this compound demonstrates cardiovascular benefits in major trials (like SCORED and SOLOIST-WHF), the available documents do not provide a direct, sustained head-to-head comparison of 24-week vs. 52-week cardiovascular outcomes [3] [4]. This remains a valuable area for primary research or a completed meta-analysis.
Q3: What is the rationale behind expecting efficacy to change over time? A3: The researchers initiating the meta-analysis noted that the therapeutic effect curve is always high in the early stage and low in the late stage, a common phenomenon in drug development they sought to quantify for this compound. Understanding this potential decline is critical for designing long-term treatment strategies, such as dose adjustments or adjunct therapies [1].
The table below summarizes the most common adverse reactions reported in the key SOTAGLIFLOZIN clinical trials, SOLOIST-WHF and SCORED [1].
| Adverse Event | Incidence in SOLOIST-WHF Trial | Incidence in SCORED Trial |
|---|---|---|
| Urinary Tract Infection | 8.6% (vs. 7.2% placebo) | 11.5% (vs. 11% placebo) |
| Volume Depletion | 9.3% (vs. 8.8% placebo) | 5.2% (vs. 4% placebo) |
| Diarrhea | 6.9% (vs. 4.1% placebo) | 8.4% (vs. 6% placebo) |
| Hypoglycemia | 4.3% (vs. 2.8% placebo) | 7.7% (vs. 7.9% placebo) |
| Dizziness | 2.6% (vs. 2.5% placebo) | 3.3% (vs. 2.8% placebo) |
| Genital Mycotic Infection | Not Specified | 2.4% (vs. 0.9% placebo) |
Serious adverse events of concern that require vigilant monitoring include diabetic ketoacidosis (DKA), particularly in patients with type 1 diabetes, necrotizing fasciitis of the perineum (Fournier's gangrene), and acute kidney injury [2] [3] [4].
Here are evidence-based strategies to manage and minimize the key adverse events associated with this compound, presented in a troubleshooting Q&A format.
Q: How can we mitigate the risk of Diabetic Ketoacidosis (DKA) in clinical trial participants?
Q: What measures can reduce the incidence and severity of volume depletion-related events?
Q: How can we manage and prevent genital and urinary tract infections?
Q: How should the risk of hypoglycemia be managed, especially with concomitant insulin use?
Q: What is the recommended approach for monitoring kidney health?
The following diagram outlines a logical workflow for managing adverse event risks in a clinical setting involving this compound.
When designing experiments or clinical trials, consider these points to enhance safety data collection and analysis:
The table below summarizes the core technical and clinical characteristics of this compound.
| Aspect | Technical & Clinical Characteristics |
|---|---|
| Drug Name | This compound [1] [2] |
| Mechanism of Action | Oral dual inhibitor of Sodium-Glucose Cotransporter types 2 and 1 (SGLT2/1) [3] [1] |
| SGLT2 Inhibition | Inhibits SGLT2 in the kidney (early proximal tubule), responsible for the majority of renal glucose reabsorption. This promotes glucosuria [4] [1]. |
| SGLT1 Inhibition | Inhibits SGLT1 in the gastrointestinal tract (small intestine), delaying glucose absorption and reducing postprandial glucose levels [1]. |
| Key Therapeutic Areas | Type 1 and Type 2 Diabetes, Heart Failure (investigated in both reduced and preserved ejection fraction), Chronic Kidney Disease, and Hypertrophic Cardiomyopathy (HCM - under investigation) [3] [4] [1]. |
| Selectivity | Approximately 20-fold greater selectivity for SGLT2 over SGLT1 (IC50 of 0.0018 µM for SGLT2 vs. 0.036 µM for SGLT1) [1]. |
| Metabolism & Half-life | Metabolized via hepatic and renal routes to inactive glucuronide conjugates. Half-life is approximately 29 hours, supporting once-daily dosing [2]. |
For researchers investigating cardiac outcomes, the following methodology from a published study provides a detailed experimental workflow [4]. The diagram below outlines the key phases of the study design.
Key Procedural Details:
Q1: How does the dual inhibition of SGLT1/2 by this compound differ mechanistically from selective SGLT2 inhibitors? A1: While selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) act primarily on the kidney, this compound's dual action provides a multi-organ approach. By inhibiting SGLT1 in the intestine, it delays glucose absorption, flattening postprandial glucose excursions. This is a different mechanism from the purely renal-focused action of selective SGLT2 inhibitors. Furthermore, SGLT1 is expressed in heart capillaries, and its functional role there is an area of active investigation, potentially contributing to the observed cardiac benefits [1].
Q2: What is the evidence for this compound's benefit in non-diabetic heart failure models? A2: Preclinical evidence exists. In the murine TAC model of pressure-overload described above, this compound attenuated cardiac hypertrophy and histological markers of cardiac fibrosis in normoglycemic (non-diabetic) mice on a normal diet. These benefits were associated with profound diuresis and glucosuria, without observed shifts in whole-body fatty acid utilization or increased circulating ketones [4].
Q3: Are there specific analytical methods for quantifying this compound in formulations? A3: Yes, a validated UPLC method has been developed. Key parameters include [2]:
Q1: What is the overall tolerability of this compound in patients with diabetes? Clinical trials and meta-analyses conclude that the adverse events (AEs) associated with this compound are generally tolerable in patients with both Type 1 and Type 2 Diabetes [1] [2]. The most common AEs are consistent with its dual SGLT1/SGLT2 inhibition mechanism. While certain risks are increased, the overall safety profile has been found acceptable, with a lower risk of severe hypoglycemia compared to placebo in some T1D studies [3].
Q2: How do safety profiles differ between Type 1 and Type 2 diabetes patients? The most significant difference lies in the risk of Diabetic Ketoacidosis (DKA). The table below summarizes the key safety outcomes based on meta-analyses of randomized controlled trials.
Table 1: Comparative Safety Profile of this compound in T1D vs. T2D
| Adverse Event | Type 1 Diabetes (T1D) | Type 2 Diabetes (T2D) |
|---|---|---|
| Diabetic Ketoacidosis (DKA) | Significantly increased risk (RR range: 4.83 - 8.12) [1] | No significant increase in risk (RR: 1.30) [1] |
| Genital Mycotic Infection | Increased risk (RR: 3.49) [1] [2] | Increased risk (RR: 2.83) [1] [2] |
| Diarrhea | Increased risk (RR: 1.44) [1] [2] | Increased risk (RR: 1.44) [1] [2] |
| Volume Depletion | Increased risk (RR: 2.50) [1] [2] | Increased risk (RR: 1.25) [1] [2] |
| Severe Hypoglycemia | Lower or similar to placebo in some studies [3] [4] | No significant difference vs. placebo [5] |
Q3: What is the relationship between dosage and adverse events? A subgroup analysis of T1D patients indicates that the risk of specific AEs, such as genital mycotic infections, is dose-dependent. The risk was elevated for both the 200 mg and 400 mg doses, with a slightly higher risk ratio for the 400 mg dose [1] [2]. This underscores the importance of dose selection in clinical trial design and risk mitigation strategies.
Q4: Are there any cardiovascular safety concerns with this compound? On the contrary, for patients with T2D, this compound has demonstrated a beneficial effect on certain cardiovascular outcomes. A meta-analysis found that it reduces the risk of myocardial infarction and hospitalization for heart failure compared to placebo [5]. Its impact on all-cause and cardiovascular mortality was neutral [5].
Experimental Methodology for Safety Assessment The safety data summarized in Table 1 is primarily derived from Phase III randomized, double-blind, placebo-controlled trials (such as the inTandem1 and inTandem2 studies) and subsequent meta-analyses that pool this data [1] [3].
Mechanism of Action and Link to Adverse Events The following diagram illustrates the dual inhibitory mechanism of this compound and how it leads to both therapeutic effects and specific adverse events.
Diagram 1: Mechanism of this compound and its Link to Efficacy and Adverse Events. The diagram shows how inhibition of SGLT2 in the kidney promotes urinary glucose excretion, which is central to its efficacy but also drives AEs like genital infections and volume depletion. The inhibition of SGLT1 in the gut delays glucose absorption, contributing to postprandial glucose control but also causing diarrhea. The risk of DKA in T1D is a complex consequence of reduced glucose reabsorption and potential shifts in energy metabolism [7] [8].
Troubleshooting Guide: Managing Key Risks in Clinical Trials
Risk: Diabetic Ketoacidosis in T1D Patients
Risk: Diarrhea
The table below summarizes key efficacy outcomes from comparative analyses, presented as hazard ratios (HR) or odds ratios (OR) with 95% confidence intervals versus placebo.
| Outcome | Sotagliflozin | Dapagliflozin | Empagliflozin |
|---|
| HHF or CV Death (Composite) | HR: 0.67 (0.52-0.85) [1] SUCRA: 97.6% (HF trials) [2] | HR: 0.77 (0.67-0.89) [3] SUCRA: 44.0% (HF trials) [2] | HR: 0.75 (0.65-0.86) [3] SUCRA: 58.4% (HF trials) [2] | | Heart Failure Hospitalization (HHF) | Significant reduction [4] [5] | Significant reduction [3] | Significant reduction [3] | | CV Death | No significant difference vs. others in NMA [2] [4] | No significant difference vs. others in NMA [2] [4] | Superior to this compound in one NMA [5] | | Major Adverse Cardiovascular Events (MACE) | Superior to dapagliflozin in one NMA [5] | --- | --- | | Worsening Renal Function | No significant difference vs. other SGLT2is [4] | Significant reduction vs. placebo [3] | Significant reduction vs. placebo [6] [3] |
This table compares the risk of key adverse events for each medication against placebo.
| Adverse Event | This compound | Dapagliflozin | Empagliflozin |
|---|---|---|---|
| Genital Tract Infections | Significantly increased [7] | Significantly increased [7] [8] | Significantly increased [7] [9] |
| Urinary Tract Infections | No significant increase [7] [5] | Significantly increased [7] [8] | No significant increase in serious UTI [6] |
| Pollakiuria (Frequent Urination) | Data limited | Significantly increased [7] | Significantly increased [7] |
| Diabetic Ketoacidosis (DKA) | Increased risk [5] | No significant increase [7] | Slight increase, but rare [6] |
| Diarrhea | Increased risk vs. placebo [5] (SGLT1 inhibition) | --- | --- |
| Volume Depletion/Hypovolemia | --- | No significant increase [7] | Slight increase [6] |
| Acute Kidney Injury (AKI) | --- | Protective effect [7] | Protective effect [6] |
The comparative data above are derived from high-level evidence. Here are the methodologies of the key studies cited:
The efficacy and safety differences can be understood through their distinct mechanisms of action. The following diagram summarizes the key considerations for drug selection.
The choice between these agents should be guided by the patient's predominant clinical need (e.g., heart failure prevention vs. MACE reduction), comorbid conditions, and individual risk factors for specific adverse events.
| Drug (Trial Name) | Patient Population | Key Efficacy on Primary Endpoint (vs. Placebo) | Key Safety Considerations |
|---|
| Sotagliflozin (SOLOIST-WHF) [1] [2] | T2DM with worsening HF (79% LVEF<50%) | HR: 0.67 for CV death, HHF, urgent HF visit [1] [2] | Diarrhea, volume depletion, DKA risk, UTI, genital infections [2] [3] | | This compound (SCORED) [1] | T2DM, CKD, CV risk factors | HR: 0.74 for CV death, HHF, urgent HF visit [1] | - | | Empagliflozin (EMPEROR-Reduced) [4] | HFrEF (with/without T2DM) | HR: 0.75 for CV death or HHF [4] | Genital infections, volume depletion [4] | | Dapagliflozin (DAPA-HF) [4] | HFrEF (with/without T2DM) | HR: 0.74 for CV death, HHF, urgent HF visit [4] | - | | Canagliflozin (CANVAS Program) [4] | T2DM with high CV risk | RRR: 33% in HHF [4] | - | | Ertugliflozin (VERTIS CV) [4] | T2DM with established ASCVD | No significant MACE reduction; reduced HHF [4] | - |
Abbreviations: CV: Cardiovascular; HHF: Hospitalization for Heart Failure; HF: Heart Failure; HFrEF: Heart Failure with reduced Ejection Fraction; T2DM: Type 2 Diabetes Mellitus; CKD: Chronic Kidney Disease; ASCVD: Atherosclerotic Cardiovascular Disease; HR: Hazard Ratio; RRR: Relative Risk Reduction; DKA: Diabetic Ketoacidosis; UTI: Urinary Tract Infection.
The robust data for this compound comes from two major phase 3 trials, SOLOIST-WHF and SCORED. The design and key methodologies of these trials are detailed below.
This compound's unique action stems from its dual inhibition of both SGLT2 and SGLT1 transporters.
Diagram: Dual Mechanism of Action of this compound in Heart Failure. The diagram illustrates the renal (SGLT2), intestinal (SGLT1), and proposed direct cardiac effects (NHE1 inhibition, metabolic shift) based on preclinical data [1] [5] [6].
Preclinical studies provide deeper insights into the potential cardiac-specific pathways. A study on a zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) revealed that both this compound and empagliflozin improved survival, locomotion, and myocardial contractile function. The proposed mechanism was the inhibition of sodium-hydrogen exchanger 1 (NHE1) in the heart, which reduces intracellular sodium and calcium, improving calcium handling and providing cardioprotection [5]. Another study in diet-induced obese mice suggested that this compound's cardioprotection is also associated with the inhibition of P38MAPK and JNK inflammatory pathways [7].
The evidence positions this compound as a valuable therapeutic option, particularly for managing patients with type 2 diabetes and recent worsening heart failure. Its dual inhibition and early post-discharge benefit offer a distinct clinical profile.
| Drug / Analysis | Indication / Population | Country / Setting | Cost-Effectiveness Conclusion | Key Factors & Notes |
|---|---|---|---|---|
| Sotagliflozin (Dual SGLT1/2 inhibitor) | HFpEF without diabetes [1] | Clinical trial setting (2025) | :question: Not assessed in available results. | Clinical data shows efficacy in improving cardiac function and quality of life [1]. Cost-analysis not found. |
| Empagliflozin (Selective SGLT2i) | HFpEF [2] | United States | :red_circle: Not cost-effective (Low economic value) [2]. | ICER: $437,442 per QALY. High drug cost, lack of mortality benefit, and small quality-of-life improvement drove the result [2]. |
| Dapagliflozin (Selective SGLT2i) | HF (all ejection fractions) [3] | Multiple (15 countries, systematic review) | :white_check_mark: Generally cost-effective [3]. | Cost-effective in most of 28 studies reviewed. More cost-effective for HFrEF (LVEF≤40%) than HFpEF. May be more cost-effective than empagliflozin [3]. |
| SGLT2i (Class) | HFrEF [4] | India | :red_circle: Not cost-effective at current prices [4]. | High drug cost limits affordability. Requires substantial price reduction to be cost-effective in the Indian healthcare system [4]. |
| SGLT2i (Class) | T2D with Chronic Kidney Disease (CKD) [5] | Thailand | Mixed (varies by agent) [5]. | - Empagliflozin: Cost-effective.
The cost-effectiveness analyses referenced use a standardized approach to quantify the value of a medical intervention. The following diagram illustrates the general workflow for these evaluations.
Core Components of the Methodology:
The search results highlight two critical points for a researcher audience:
The table below synthesizes data from multiple clinical trials and meta-analyses to compare the profiles of GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 inhibitors [1] [2].
| Feature | GLP-1 Receptor Agonists (GLP-1 RAs) | SGLT2 Inhibitors (SGLT2is) | DPP-4 Inhibitors (DPP-4is) |
|---|---|---|---|
| Glycemic Efficacy | Superior HbA1c reduction [1] | Significant HbA1c reduction, comparable to GLP-1 RAs [3] | Modest HbA1c reduction [1] |
| Weight Effect | Significant weight loss [1] [3] | Modest weight loss [3] | Weight neutral [1] |
| Cardiovascular Outcomes | Reduced MACE, non-fatal stroke [2] | Reduced MACE, strong reduction in HHF [2] | Neutral to slightly increased risk of HHF [2] |
| Heart Failure (HFpEF) | Improves LVEF, functional capacity [3] | Improves LVEF, functional capacity; superior reduction in myocardial fibrosis [3] | Not well-established for benefit |
| Renal Outcomes | Reduced macroalbuminuria [4] | Slowed CKD progression, reduced composite renal outcomes [5] [2] | Neutral effect [5] |
| Common AEs | GI events (nausea, vomiting, diarrhea) [1] | Genitourinary infections [5] | Generally well-tolerated; potential association with biliary disorders [6] |
| Hypoglycemia Risk | Low [1] | Low [1] | Low [1] |
| Key Mechanism | GLP-1 receptor activation; increased glucose-dependent insulin secretion, suppressed glucagon, slowed gastric emptying [7] | SGLT2 transporter inhibition in proximal tubule; reduced renal glucose reabsorption, promotes glucosuria [4] | DPP-4 enzyme inhibition; increases endogenous active GLP-1 and GIP levels [1] |
The following diagrams illustrate the distinct signaling pathways and physiological mechanisms for GLP-1 RAs and SGLT2 inhibitors, which explain their different clinical profiles.
GLP-1 Receptor Agonist Signaling Pathway
SGLT2 Inhibitor Mechanism in Nephron
| Metric / Outcome | Trial / Population | Result (this compound vs. Control) | Source / Trial |
|---|---|---|---|
| CV Death & HF Hospitalizations | T2DM, Worsening HF | 33% reduction (Total number of events) | SOLOIST-WHF [1] |
| Hospitalization for HF | T2DM, High CV Risk | RR: 0.67 (95% CI 0.60-0.75) | Meta-analysis [2] |
| All-cause Mortality | T2DM, High CV Risk | 18% reduction (Annualized rate) | Cost-effectiveness Model [3] |
| Hospital Readmission (Annualized) | T2DM, Post-Hospitalization | 0.228 vs. 0.348 (SoC) | Cost-effectiveness Model [3] |
| ED Visits (Annualized) | T2DM, Post-Hospitalization | 0.091 vs. 0.153 (SoC) | Cost-effectiveness Model [3] |
| Cost per QALY | T2DM, Post-Hospitalization | ICER: $45,596 | Cost-effectiveness Model [3] |
| Cardiac Function (HFpEF, non-diabetic) | HFpEF, No Diabetes | Significant improvement in LV mass, diastolic function, 6-min walk test | SOTA P CARDIA [4] |
The robust data on this compound comes from several well-designed clinical trials. Here are the methodologies of the key studies cited in the comparison:
SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure)
SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment)
SOTA P CARDIA (A Randomized Trial of this compound in HFpEF Patients without Diabetes)
This compound's unique action involves dual inhibition of SGLT proteins. The diagram below illustrates this mechanism and its cardioprotective effects.
The clinical development and decision pathway for this compound in heart failure, based on trial evidence, can be summarized as follows:
The core difference lies in the targeting of the two sodium-glucose cotransporters, SGLT2 and SGLT1, which have distinct tissue distributions and physiological roles [1] [2].
The table below summarizes the key mechanistic differences.
| Feature | Selective SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) | Dual SGLT1/2 Inhibitor (Sotagliflozin) |
|---|---|---|
| SGLT2 Selectivity | High (e.g., 1200 to 2500-fold over SGLT1) [3] | Moderate (20-fold over SGLT1) [4] [3] |
| Primary Renal Action | Inhibits SGLT2, responsible for ~90% of glucose reabsorption in the kidney [2] | Inhibits both SGLT2 and residual SGLT1-mediated renal glucose reabsorption [1] [5] |
| Extraglycemic Effects | Glucosuria, natriuresis, osmotic diuresis [1] | Glucosuria, natriuresis, plus inhibition of intestinal SGLT1 [2] [6] |
| Intestinal Action | Minimal direct effect | Delays glucose absorption, reduces postprandial hyperglycemia [3] [6] |
| Cardiac SGLT1 | No direct inhibition | Potential direct cardioprotective effects via cardiac SGLT1 inhibition [2] [3] |
The following diagram illustrates the distinct physiological targets and effects of dual SGLT1/2 inhibition.
The hypothesized benefits of dual inhibition have been tested in large-scale cardiovascular outcome trials. The table below summarizes key efficacy data from meta-analyses and major trials for this compound compared to placebo.
| Outcome Measure | This compound (Dual Inhibitor) Risk Ratio (RR) or Hazard Ratio (HR) [95% CI] | Selective SGLT2 Inhibitors (Class Effect) |
|---|---|---|
| Composite of CV Death, HHF, & Urgent HF Visits (Primary Endpoint) | RR: 0.73 [0.67-0.80] [7] | Consistent reduction in HHF, variable impact on CV death [3] |
| Hospitalization for Heart Failure (HHF) | RR: 0.67 [0.60-0.75] [7] | Strong, consistent reduction [3] |
| Non-fatal Myocardial Infarction | RR: 0.92 [0.27-3.12] [7] | Trend towards reduction [3] |
| Non-fatal Stroke | Significant reduction reported in SCORED trial [3] | Neutral effect [3] |
| Cardiovascular Mortality | RR: 0.91 [0.76-1.09] [7] | Significant reduction with some agents (e.g., Empagliflozin) [3] |
| Renal Outcomes | No adverse effects; no significant change in composite renal events (RR: 0.82 [0.61-1.12]) [8] | Significant renoprotective effects shown [3] |
Key Trial Context:
For researchers designing studies, understanding the preclinical models and assessment methods is crucial.
1. Key Preclinical Model: Pressure-Overload Induced Heart Failure
2. Clinical Trial Assessment of Intestinal SGLT1 Inhibition
The tables below summarize key efficacy and safety outcomes from clinical trials and meta-analyses of this compound in T1D.
Table 1: Efficacy Outcomes of this compound vs. Placebo at 24-52 Weeks
| Outcome Measure | This compound 200 mg | This compound 400 mg | Placebo | Data Source |
|---|---|---|---|---|
| HbA1c Reduction | -0.4% (inTandem1&2, non-CKD subgroup) [1] | -0.4% to -0.5% (inTandem1&2, non-CKD subgroup) [1] | -- | Pooled analysis of inTandem1 & 2 trials [1] |
| Systolic BP Reduction | Significant reduction (non-CKD subgroup) [1] | Significant reduction (non-CKD subgroup) [1] | -- | Pooled analysis of inTandem1 & 2 trials [1] |
| Body Weight Reduction | Significant reduction [2] | Significant reduction (dose-dependent trend) [2] | -- | Systematic Review & Meta-Analysis [2] |
| Severe Hypoglycemia Incidence | 7% (CKD subgroup) [1] | 4% (CKD subgroup) [1] | 17% (CKD subgroup) [1] | Pooled analysis of inTandem1 & 2 trials [1] |
| Cardiovascular Disease Risk | - | -6.38% (vs. placebo) [2] | -- | Systematic Review & Meta-Analysis [2] |
| End-Stage Kidney Disease Risk | - | -5.0% (vs. placebo) [2] | -- | Systematic Review & Meta-Analysis [2] |
Table 2: Safety and Adverse Event Profile of this compound
| Adverse Event | This compound Incidence | Placebo Incidence | Notes | Data Source |
|---|---|---|---|---|
| Diabetic Ketoacidosis (DKA) | 200 mg: 5%; 400 mg: 3-4% (CKD subgroup) [1] | 1% (CKD subgroup) [1] | Not a statistically significant increase vs. placebo in CKD subgroup; small number of events [1]. | Pooled analysis of inTandem1 & 2 trials [1] |
| Genital Infection | 8% | 2% | -- | Systematic Review & Meta-Analysis [2] |
| Fracture | 1% | 2% | This compound associated with reduced risk [2]. | Systematic Review & Meta-Analysis [2] |
The primary evidence for this compound comes from the inTandem clinical trial program, which serves as a robust model for investigating adjunct therapies in T1D.
The following diagram illustrates the unique dual-inhibition mechanism of this compound, which differentiates it from selective SGLT2 inhibitors.
This compound's dual mechanism offers a multi-pronged approach to lowering blood glucose:
This compound is one of several drug classes being investigated for use alongside insulin in T1D. Here’s how it compares to other alternatives:
Table 3: Comparison of Adjunct Therapies for Type 1 Diabetes
| Therapy Class | Mechanism of Action | Efficacy in T1D | Key Safety Considerations in T1D |
|---|
| SGLT Inhibitors (this compound) | Dual SGLT1 & SGLT2 inhibitor [2] | HbA1c reduction: ~0.3-0.5% [1] Weight loss: Yes [2] BP reduction: Yes [1] [2] Hypoglycemia risk: Lower vs. placebo [1] [3] | DKA risk: Increased, requires careful patient selection and monitoring [1] [2] Genital infections: Increased [2] | | GLP-1 Receptor Agonists | Enhances glucose-dependent insulin secretion, suppresses glucagon, slows gastric emptying, promotes satiety [4] [5] | HbA1c reduction: Mixed results in RCTs; one study showed -0.6% [5] Weight loss: Significant (e.g., -7.6 kg in one study) [5] Insulin dose: Reduced [5] | Hypoglycemia risk: A concern, lacks long-term safety data in T1D [4]. Not recommended by current guidelines [4]. | | DPP-4 Inhibitors | Increases endogenous active incretin (GLP-1) levels [6] [7] | HbA1c reduction: No sustained reduction; only transient improvement at 3-6 months [6] [7] Insulin dose: Reduced, especially bolus insulin [6] [7] Weight: Neutral effect [6] [7] | Safety: Profile comparable to placebo in T1D studies [6] [7]. |
For researchers and drug development professionals, the data on this compound highlights several key points:
Health Hazard